molecular formula C20H25BrFN3O2 B12274291 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine

1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine

Cat. No.: B12274291
M. Wt: 438.3 g/mol
InChI Key: DMJREUQVISNZHS-UHFFFAOYSA-N
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Description

1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine is a research chemical with the molecular formula C20H25BrFN3O2 and a molecular weight of 438.33 g/mol. It is a heterocyclic compound that contains a piperidine ring substituted with a tert-butyl carbamate (Boc) protecting group, a bromo-fluorophenyl group, and an imidazolylmethyl group.

Preparation Methods

The synthesis of 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized by reacting a suitable precursor with a base under controlled conditions.

    Introduction of the Boc protecting group: The piperidine ring is then protected with a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.

    Attachment of the bromo-fluorophenyl group: The bromo-fluorophenyl group is introduced through a substitution reaction using a suitable reagent.

    Attachment of the imidazolylmethyl group:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve efficiency and yield.

Chemical Reactions Analysis

1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine undergoes various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the piperidine ring.

    Coupling reactions: The imidazolylmethyl group can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling reagents such as palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine has several scientific research applications, including:

    Organic synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: The compound is studied for its potential biological activity and as a precursor for the development of new drugs.

    Material science: It is used in the synthesis of novel materials with unique properties for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine can be compared with other similar compounds, such as:

    1-Boc-4-[(4-fluorophenylamino)methyl]piperidine: This compound has a similar piperidine core but with different substituents, leading to different chemical and biological properties.

    This compound: This compound is structurally similar but may have different reactivity and applications due to variations in the substituents.

Properties

Molecular Formula

C20H25BrFN3O2

Molecular Weight

438.3 g/mol

IUPAC Name

tert-butyl 4-[(2-bromo-6-fluorophenyl)-imidazol-1-ylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H25BrFN3O2/c1-20(2,3)27-19(26)24-10-7-14(8-11-24)18(25-12-9-23-13-25)17-15(21)5-4-6-16(17)22/h4-6,9,12-14,18H,7-8,10-11H2,1-3H3

InChI Key

DMJREUQVISNZHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)N3C=CN=C3

Origin of Product

United States

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